molecular formula C10H6Cl2N2S B11691212 (2Z)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enethioamide

(2Z)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enethioamide

Katalognummer: B11691212
Molekulargewicht: 257.14 g/mol
InChI-Schlüssel: VZFULLMAHIALTN-CLTKARDFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enethioamide is an organic compound characterized by the presence of a cyano group, a dichlorophenyl group, and a thioamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enethioamide typically involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of a base to form the intermediate 2-cyano-3-(2,4-dichlorophenyl)acrylonitrile. This intermediate is then reacted with a thioamide source, such as ammonium thiocyanate, under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2Z)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enethioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2Z)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and thioamide group are key functional groups that interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The dichlorophenyl group enhances the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2Z)-2-cyano-3-(2,4-difluorophenyl)prop-2-enethioamide
  • (2Z)-2-cyano-3-(2,4-dimethylphenyl)prop-2-enethioamide
  • (2Z)-2-cyano-3-(2,4-dibromophenyl)prop-2-enethioamide

Uniqueness

(2Z)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enethioamide is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. The dichlorophenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and a potential candidate for drug development.

Eigenschaften

Molekularformel

C10H6Cl2N2S

Molekulargewicht

257.14 g/mol

IUPAC-Name

(Z)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enethioamide

InChI

InChI=1S/C10H6Cl2N2S/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-3-

InChI-Schlüssel

VZFULLMAHIALTN-CLTKARDFSA-N

Isomerische SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C(/C#N)\C(=S)N

Kanonische SMILES

C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.